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Compound of Interest

Compound Name: Flutax 2

Cat. No.: B2887728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties

of Flutax-2, a fluorescent derivative of the potent anti-cancer drug paclitaxel. This document

details its quantitative photophysical characteristics, experimental protocols for its application,

and the key signaling pathways affected by its mechanism of action.

Core Photophysical and Physicochemical
Properties of Flutax-2
Flutax-2 is a valuable tool for visualizing microtubules in living cells due to its fluorescent

properties. It is synthesized by conjugating the fluorophore Oregon Green™ 488 to the 7-β-

hydroxy group of paclitaxel.[1][2][3] This modification allows for the selective binding of the

probe to microtubules.[4] The key photophysical and physicochemical data for Flutax-2 are

summarized in the tables below.
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Property Value Reference(s)

Chemical Formula C₇₁H₆₄F₂N₂O₂₁ [5]

Molecular Weight 1319.28 g/mol [5]

Solubility Soluble to 1 mM in DMSO [5]

Purity ≥90% [5]

Storage
Store at -20°C, protected from

light
[5]

CAS Number 301844-13-3 [5]

Photophysical Property Value Reference(s)

Absorption Maximum (λabs) 496 nm [4]

Emission Maximum (λem) 526 nm [4]

Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹ [4]

Quantum Yield (Φ) 0.9 [4]

Application Fluorescence Microscopy [4]

Experimental Protocols
Representative Synthesis of Flutax-2
While a detailed, step-by-step protocol for the synthesis of Flutax-2 is not publicly available, the

general principle involves the esterification of the 7-hydroxyl group of paclitaxel with a

derivative of Oregon Green. The following is a representative protocol based on the synthesis

of similar fluorescently labeled paclitaxel derivatives. This process typically involves protection

of the more reactive 2'-hydroxyl group, followed by esterification at the 7-position, and

subsequent deprotection.

Materials:

Paclitaxel
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Triethylsilyl chloride (TESCl)

Pyridine

Lithium bis(trimethylsilyl)amide (LiHMDS)

Oregon Green™ 488 carboxylic acid, succinimidyl ester

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM), anhydrous

Ethyl acetate (EtOAc)

Hexanes

Silica gel for column chromatography

Thin-layer chromatography (TLC) plates

Procedure:

Protection of the 2'-Hydroxyl Group:

Dissolve paclitaxel in anhydrous pyridine.

Add triethylsilyl chloride (TESCl) dropwise at room temperature and stir for a short period

(e.g., 5 minutes).

Monitor the reaction by TLC.

Upon completion, quench the reaction and extract the 2'-O-TES-paclitaxel. Purify by silica

gel chromatography.

Esterification at the 7-Hydroxyl Group:

Dissolve the 2'-O-TES-paclitaxel in anhydrous tetrahydrofuran (THF).

Cool the solution to a low temperature (e.g., -40 °C).
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Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the 7-

hydroxyl group.

Add the activated Oregon Green™ 488 derivative (e.g., succinimidyl ester) to the reaction

mixture.

Allow the reaction to proceed for a specified time (e.g., 30 minutes), monitoring by TLC.

Deprotection of the 2'-Hydroxyl Group:

After the esterification is complete, the triethylsilyl protecting group at the 2'-position is

removed. This can be achieved by treatment with a fluoride source, such as hydrogen

fluoride-pyridine complex (HF-Py) in THF.

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

Purification of Flutax-2:

Extract the final product with an organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain pure Flutax-2.

Characterization:

Confirm the identity and purity of the synthesized Flutax-2 using techniques such as ¹H

NMR, ¹³C NMR, mass spectrometry, and HPLC.

Protocol for Imaging Microtubules in Live Cells with
Flutax-2
This protocol is adapted from established methods for labeling microtubules in live HeLa cells

using Flutax-2.[4][6]

Materials:
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HeLa cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

Hanks' Balanced Salt Solution (HBSS)

Flutax-2 stock solution (1 mM in DMSO)

35 mm glass-bottom dishes

Incubator (37°C, 5% CO₂)

Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission

~496/526 nm)

Procedure:

Cell Seeding:

Seed HeLa cells onto 35 mm glass-bottom dishes at a suitable density to achieve 50-70%

confluency on the day of the experiment.

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

Preparation of Staining Solution:

On the day of the experiment, prepare a 2 µM working solution of Flutax-2 by diluting the 1

mM stock solution in pre-warmed HBSS.

Cell Staining:

Aspirate the cell culture medium from the dishes.

Wash the cells once with pre-warmed HBSS.

Add the 2 µM Flutax-2 staining solution to the cells.

Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.
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Washing:

After the incubation, aspirate the staining solution.

Wash the cells two to three times with pre-warmed HBSS to remove any unbound Flutax-

2.

Add fresh pre-warmed HBSS to the cells for imaging.

Fluorescence Microscopy:

Image the live cells immediately using a fluorescence microscope equipped with a filter set

appropriate for Oregon Green™ 488 (Excitation ~496 nm, Emission ~526 nm).

Note: Flutax-2 staining in live cells is known to be photolabile and diminishes rapidly upon

exposure to light. It is crucial to minimize light exposure to the samples to retain a good

signal.[4][6]

Important: Do not fix the cells after staining, as the Flutax-2 signal is not retained after

fixation.[4][6]

Mechanism of Action and Signaling Pathways
Flutax-2, like its parent compound paclitaxel, exerts its biological effects by binding to the β-

subunit of tubulin within microtubules. This binding stabilizes the microtubules, preventing their

depolymerization.[4] The disruption of normal microtubule dynamics interferes with several

cellular processes, most notably mitosis, leading to cell cycle arrest at the G2/M phase and

subsequent induction of apoptosis.[7][8]

Experimental Workflow for Studying Flutax-2 Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.semanticscholar.org/paper/Fluorescent-taxoid-probes-for-microtubule-research.-Barasoain-Diaz/2fb724a07e9b61da8a3604e80d15bf4aa529ef29
https://pubmed.ncbi.nlm.nih.gov/9000007/
https://www.semanticscholar.org/paper/Fluorescent-taxoid-probes-for-microtubule-research.-Barasoain-Diaz/2fb724a07e9b61da8a3604e80d15bf4aa529ef29
https://pubmed.ncbi.nlm.nih.gov/9000007/
https://www.semanticscholar.org/paper/Fluorescent-taxoid-probes-for-microtubule-research.-Barasoain-Diaz/2fb724a07e9b61da8a3604e80d15bf4aa529ef29
https://pubmed.ncbi.nlm.nih.gov/28485901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10826257/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2887728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HeLa Cell Culture

Treatment with Flutax-2 (2 uM)

Live Cell Imaging (Fluorescence Microscopy)

Visualize Microtubules

Cell Cycle Analysis (Flow Cytometry)

Assess G2/M Arrest

Apoptosis Assay (e.g., Annexin V staining)

Quantify Apoptosis

Western Blot for Signaling Proteins

Analyze Protein Expression

Click to download full resolution via product page

Caption: Workflow for investigating the cellular effects of Flutax-2.

Signaling Pathway of Taxane-Induced Apoptosis
The stabilization of microtubules by taxanes like Flutax-2 triggers a complex signaling cascade

that culminates in programmed cell death (apoptosis). This pathway involves the activation of

various kinases, the tumor suppressor protein p53, and the Bcl-2 family of proteins, ultimately

leading to the activation of caspases.
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Caption: Simplified signaling cascade of taxane-induced apoptosis.
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Role of β-Tubulin Isotypes in Paclitaxel Resistance
A significant mechanism of resistance to paclitaxel-based therapies involves alterations in the

expression of β-tubulin isotypes.[9] Overexpression of certain isotypes, particularly βIII-tubulin,

can reduce the binding affinity of paclitaxel to microtubules, thereby diminishing its stabilizing

effect and leading to drug resistance.
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Caption: Mechanism of paclitaxel resistance via βIII-tubulin overexpression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2887728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

